molecular formula C16H28N4O3 B5551764 1'-(MORPHOLINE-4-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-(MORPHOLINE-4-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Cat. No.: B5551764
M. Wt: 324.42 g/mol
InChI Key: KPCMNOVJNLZPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(MORPHOLINE-4-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that features a morpholine ring and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(MORPHOLINE-4-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves the reaction of morpholine with bipiperidine derivatives under controlled conditions. One common method involves the use of phosgene as a reagent to introduce the carbonyl group into the morpholine ring, followed by coupling with bipiperidine .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where morpholine and bipiperidine derivatives are reacted in the presence of catalysts and solvents such as toluene or xylene. The reaction is typically carried out at elevated temperatures ranging from 50°C to 150°C .

Chemical Reactions Analysis

Types of Reactions

1’-(MORPHOLINE-4-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted morpholine derivatives and bipiperidine compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1’-(MORPHOLINE-4-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(MORPHOLINE-4-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(MORPHOLINE-4-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .

Properties

IUPAC Name

1-(morpholine-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c17-14(21)16(20-6-2-1-3-7-20)4-8-18(9-5-16)15(22)19-10-12-23-13-11-19/h1-13H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCMNOVJNLZPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)N3CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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